![molecular formula C8H9N3O B132477 (1-Amino-1H-benzo[d]imidazol-2-yl)methanol CAS No. 156576-15-7](/img/structure/B132477.png)
(1-Amino-1H-benzo[d]imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-1H-benzo[d]imidazol-2-yl)methanol is a heterocyclic compound that features a benzimidazole ring fused with an amino group and a hydroxymethyl group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1H-benzo[d]imidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with an aldehyde, followed by reduction. One common method is the reaction of o-phenylenediamine with formaldehyde under acidic conditions to form the benzimidazole ring, followed by reduction of the resulting imine to yield the target compound .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic hydrogenation to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (1-Amino-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Nitrobenzimidazole derivatives.
Reduction: Aminobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
(1-Amino-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating parasitic infections and certain cancers.
Industry: Utilized as a corrosion inhibitor and in the development of new materials
Mecanismo De Acción
The mechanism of action of (1-Amino-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with various molecular targets:
Antimicrobial Activity: It inhibits the synthesis of nucleic acids in microorganisms, leading to cell death.
Anticancer Activity: It interferes with the cell cycle and induces apoptosis in cancer cells.
Antiparasitic Activity: It disrupts the energy metabolism of parasites, leading to their elimination
Comparación Con Compuestos Similares
Benzimidazole: The parent compound with similar biological activities.
2-Aminobenzimidazole: A derivative with enhanced antimicrobial properties.
Benzimidazole-2-thiol: Known for its antifungal and anticancer activities.
Uniqueness: (1-Amino-1H-benzo[d]imidazol-2-yl)methanol is unique due to its dual functional groups (amino and hydroxymethyl), which allow for versatile chemical modifications and a broad spectrum of biological activities .
Propiedades
Número CAS |
156576-15-7 |
|---|---|
Fórmula molecular |
C8H9N3O |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
(1-aminobenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c9-11-7-4-2-1-3-6(7)10-8(11)5-12/h1-4,12H,5,9H2 |
Clave InChI |
GQCGAPROHSUSKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2N)CO |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2N)CO |
Sinónimos |
1H-Benzimidazole-2-methanol,1-amino-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


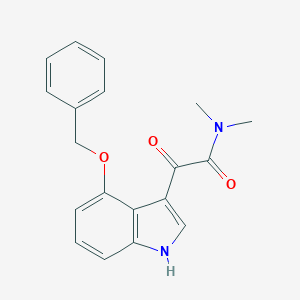
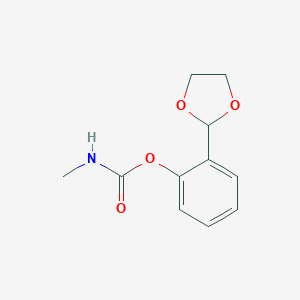
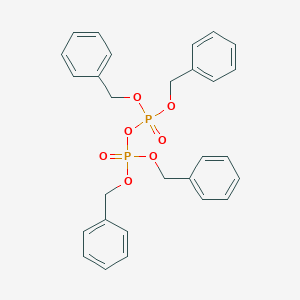
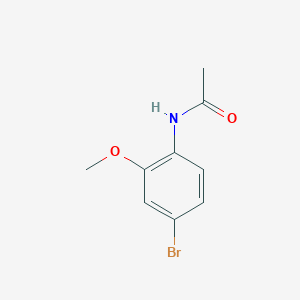

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)
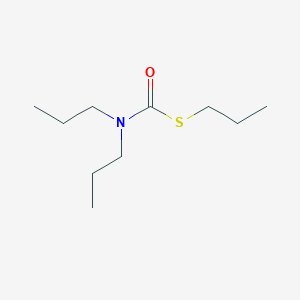
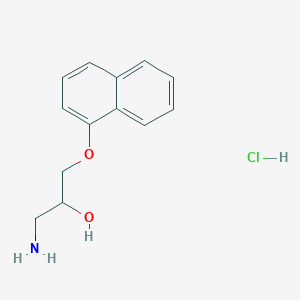

![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)

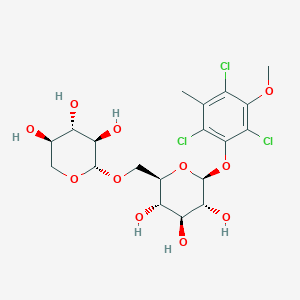
![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)

